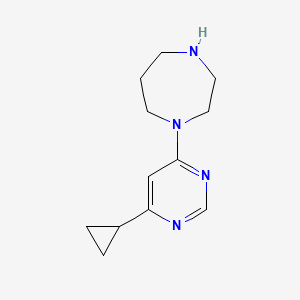
1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane
Descripción general
Descripción
The compound “1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a diazepane ring, which is a seven-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and diazepane rings. The cyclopropyl group attached to the pyrimidine ring would add some steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of nitrogen in the pyrimidine and diazepane rings might make this compound a base. The cyclopropyl group could affect the compound’s hydrophobicity .Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics
Diazepam Metabolism and Genetic Polymorphisms
Studies on diazepam have shown that its metabolism and efficacy can be significantly affected by genetic polymorphisms, particularly in the cytochrome P450 enzymes such as CYP2C19 and CYP3A4. For example, Skryabin et al. (2020) and Skryabin et al. (2022) explored how CYP2C192, CYP2C1917, CYP3A422, and CYP3A53 genetic polymorphisms influence the efficacy and safety of diazepam in patients with alcohol withdrawal syndrome, revealing that these polymorphisms can impact diazepam's plasma concentrations and therapeutic outcomes Skryabin et al., 2020; Skryabin et al., 2022.
Applications in Medical Procedures
Sedation and Anesthesia
Benzodiazepines like diazepam are widely used for sedation in various medical procedures, including gastrointestinal endoscopies. Studies like those by Rozen et al. (1982) have investigated the effects of sedatives, including diazepam, on arterial gas tensions during endoscopic examinations, highlighting the clinical considerations for minimizing hypoxemia in elderly patients Rozen et al., 1982.
Research on Drug Interactions and Toxicity
Propylene Glycol Toxicity
In ICU patients receiving intravenous benzodiazepines such as diazepam, the solvent propylene glycol has been identified as a potential source of toxicity. Wilson et al. (2005) conducted a study to evaluate the incidence of propylene glycol toxicity in such patients, underscoring the importance of monitoring for early evidence of this iatrogenic complication Wilson et al., 2005.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-4-13-5-7-16(6-1)12-8-11(10-2-3-10)14-9-15-12/h8-10,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCIMEATOLLGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=NC(=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Cyclopropylpyrimidin-4-yl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



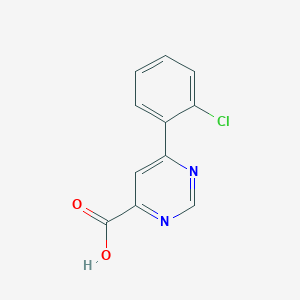

![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)

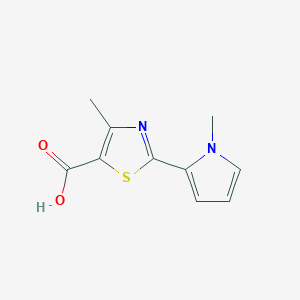

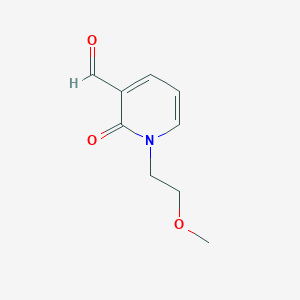

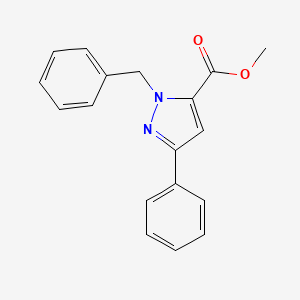
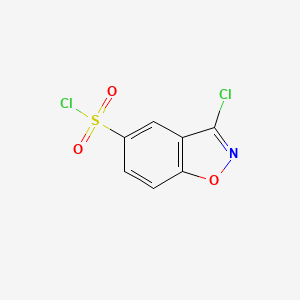

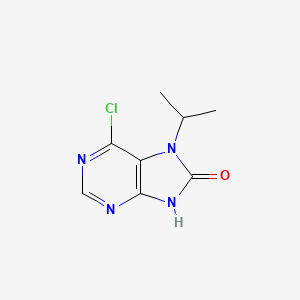

![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)